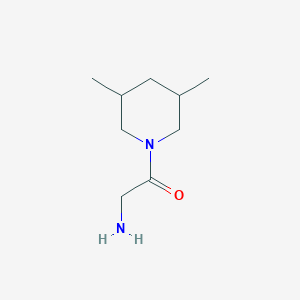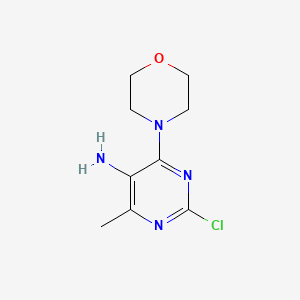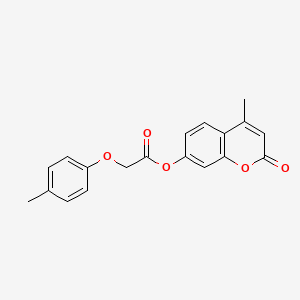
4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-méthyl-2-oxo-2H-chromène-7-yl (4-méthylphénoxy)acétate est un composé organique synthétique appartenant à la classe des coumarines. Les coumarines sont connues pour leurs diverses activités biologiques et sont largement utilisées en chimie médicinale. Ce composé est caractérisé par la présence d'une structure de base de chroménone avec un groupe méthyle en position 4 et un groupe phénoxyacétate en position 7.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-méthyl-2-oxo-2H-chromène-7-yl (4-méthylphénoxy)acétate implique généralement l'estérification du 4-méthyl-2-oxo-2H-chromène-7-ol avec l'acide 4-méthylphénoxyacétique. La réaction est généralement effectuée en présence d'un agent déshydratant tel que le N,N'-carbonyldiimidazole (CDI) pour activer le groupe acide carboxylique, facilitant ainsi la formation de la liaison ester . Les conditions réactionnelles comprennent souvent des températures douces et une atmosphère inerte pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement de la synthèse. De plus, des étapes de purification telles que la recristallisation ou la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-méthyl-2-oxo-2H-chromène-7-yl (4-méthylphénoxy)acétate peut subir diverses réactions chimiques, notamment :
Oxydation : Le noyau de chroménone peut être oxydé pour former des dérivés quinoniques.
Réduction : Le groupe carbonyle dans la structure de chroménone peut être réduit pour former des dérivés dihydro.
Substitution : Le groupe phénoxyacétate peut participer à des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques pour faciliter les réactions de substitution.
Principaux produits
Oxydation : Dérivés quinoniques.
Réduction : Dérivés dihydro.
Substitution : Divers dérivés de phénoxyacétate substitués selon le nucléophile utilisé.
Applications De Recherche Scientifique
Le 4-méthyl-2-oxo-2H-chromène-7-yl (4-méthylphénoxy)acétate a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine : Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industrie : Utilisé dans le développement de matériaux photoactifs et de polymères intelligents.
Mécanisme d'action
Le mécanisme d'action du 4-méthyl-2-oxo-2H-chromène-7-yl (4-méthylphénoxy)acétate implique son interaction avec diverses cibles moléculaires. Le noyau de chroménone peut interagir avec les enzymes et les récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans l'inflammation, exerçant ainsi des effets anti-inflammatoires . Le groupe phénoxyacétate peut également contribuer à l'activité biologique globale du composé en améliorant son affinité de liaison aux cibles spécifiques.
Mécanisme D'action
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl (4-methylphenoxy)acetate involves its interaction with various molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The phenoxyacetate moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-méthyl-2-oxo-2H-chromène-7-yl isonicotinate
- 4-méthyl-2-oxo-2H-chromène-7-yl benzènesulfonate
- Ethyl (4-méthyl-2-oxo-2H-chromène-7-yl)oxy (phényl)acétate
Unicité
Le 4-méthyl-2-oxo-2H-chromène-7-yl (4-méthylphénoxy)acétate est unique en raison de la présence du groupe phénoxyacétate, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle le différencie des autres dérivés de la coumarine et contribue à ses applications spécifiques en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C19H16O5 |
|---|---|
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
(4-methyl-2-oxochromen-7-yl) 2-(4-methylphenoxy)acetate |
InChI |
InChI=1S/C19H16O5/c1-12-3-5-14(6-4-12)22-11-19(21)23-15-7-8-16-13(2)9-18(20)24-17(16)10-15/h3-10H,11H2,1-2H3 |
Clé InChI |
VPKBYPPFYHOBJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)

![1-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12120689.png)
![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)propanamide](/img/structure/B12120696.png)
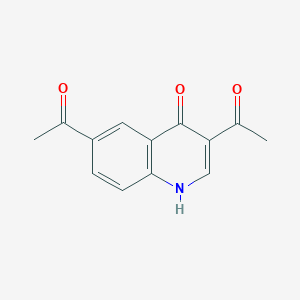

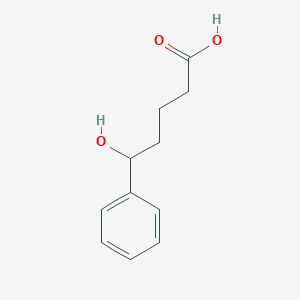
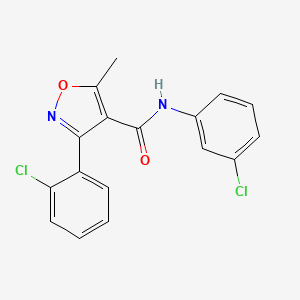
![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)

![5,7,11-Trihydroxy-4,4,9,11b-tetramethyl-1,2-dihydronaphtho[2,1-f][1]benzofuran-3,6-dione](/img/structure/B12120734.png)

